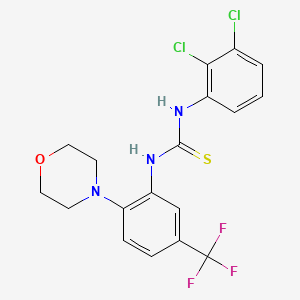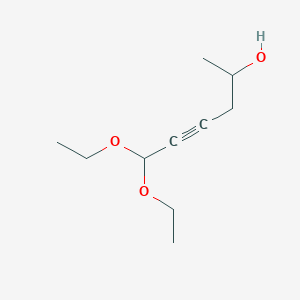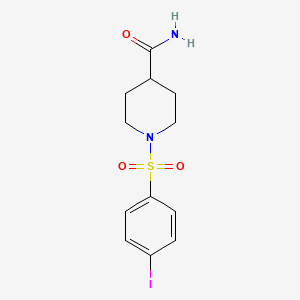
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, also known as CPIC, is a small molecule compound that has shown promising results in scientific research. CPIC belongs to the class of isoquinoline carboxamides and has been studied for its potential use in various medical applications.
作用機序
The exact mechanism of action of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer growth. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer properties, (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have antioxidant and neuroprotective effects. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide for lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer research. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and in different disease models.
将来の方向性
There are several future directions for research on (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide and its effects on different cell types and in different disease models.
合成法
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is through the reaction of cyclopropylamine, acryloyl chloride, and isoquinoline-3-carboxylic acid. The resulting product is then purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been studied for its potential use in various medical applications, including as an anti-inflammatory agent and as a potential treatment for cancer. In a recent study, (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a cancer treatment.
特性
IUPAC Name |
(3R)-N-cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(19)18-10-12-6-4-3-5-11(12)9-14(18)16(20)17-13-7-8-13/h2-6,13-14H,1,7-10H2,(H,17,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGBMZYBOAYPX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2=CC=CC=C2CC1C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acryloyl-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)

![2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616912.png)

amino}acetamide](/img/structure/B2616916.png)
![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)

![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)

![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)

![8-(4-Methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)
![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)